3-chloro-1-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with ammonia or an amine under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal and anticancer agents.
Agriculture: The compound is utilized in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,4-triazol-3-amine
- 1-Ethyl-1H-1,2,4-triazol-5-amine
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Uniqueness
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both a chlorine atom and a methyl group on the triazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOFIPIQBCWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31123-20-3 |
Source
|
Record name | 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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